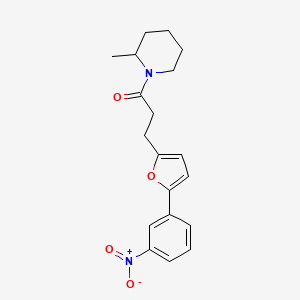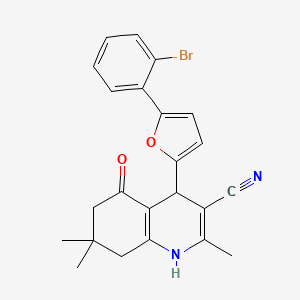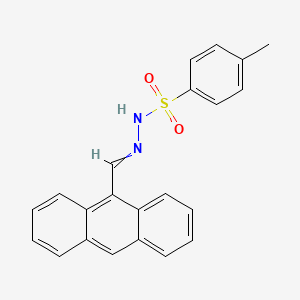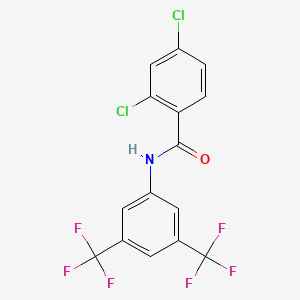
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel complex with the molecular formula C33H33ClNiP2 and a molecular weight of 585.71. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions. It is particularly notable for not requiring glovebox or Schlenk techniques, which are typically necessary for handling other nickel complexes.
準備方法
The synthesis of trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride involves the reaction of nickel chloride with methyldiphenylphosphine and 2-methylphenyl ligands under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
C-H Activation: This process involves the activation of carbon-hydrogen bonds, allowing for further functionalization.
Cross-Coupling: This reaction involves the coupling of two different molecules, facilitated by the nickel center.
Common reagents used in these reactions include halides, organometallic compounds, and other ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
作用機序
The mechanism by which trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its effects involves the coordination of the nickel center with various ligands and substrates. This coordination facilitates the activation of chemical bonds and the formation of new bonds, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar compounds to trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride include:
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: This compound has similar catalytic properties but different ligand structures, which can affect its reactivity and selectivity.
Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II): This compound also serves as a nickel catalyst but has different ligands, leading to variations in its catalytic behavior.
The uniqueness of this compound lies in its stability and ease of handling, making it a valuable tool in various chemical reactions and industrial applications.
特性
分子式 |
C33H36ClNiP2 |
|---|---|
分子量 |
588.7 g/mol |
IUPAC名 |
1,1'-biphenyl;chloronickel;methylbenzene;methyl(diphenyl)phosphanium;methylphosphane |
InChI |
InChI=1S/C13H13P.C12H10.C7H7.CH5P.ClH.Ni/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7;1-2;;/h2-11H,1H3;1-10H;2-5H,1H3;2H2,1H3;1H;/q;;-1;;;+1 |
InChIキー |
HRMOWFIXZGSWBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=[C-]1.CP.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)

![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)










